3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-

Descripción general

Descripción

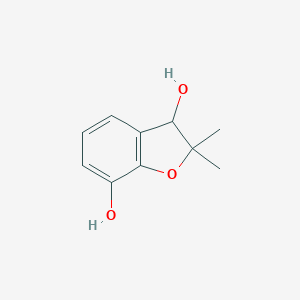

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known by other names such as 3-Hydroxycarbofuran phenol and Carbofuran-3-hydroxy-7-phenol . This compound is a derivative of benzofuran and contains two hydroxyl groups and two methyl groups, making it a dihydroxy-dimethyl derivative of benzofuran.

Métodos De Preparación

The synthesis of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the hydrolysis of carbofuran, a widely used pesticide. During this process, carbofuran undergoes hydrolysis to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol . This compound can then be further processed to obtain 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-.

In industrial production, the synthesis may involve the use of specific catalysts and reaction conditions to optimize yield and purity. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with titanium or zirconium compounds can yield dimers of the desired product .

Análisis De Reacciones Químicas

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while substitution with acyl chlorides can produce esters.

Aplicaciones Científicas De Investigación

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Mecanismo De Acción

The mechanism of action of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an esterase with broad substrate specificity, contributing to the inactivation of neurotransmitters like acetylcholine . This action is crucial in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing acetylcholine released into the synaptic cleft .

Comparación Con Compuestos Similares

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds such as:

3-Hydroxycarbofuran: This compound is a hydroxy derivative of carbofuran and shares similar chemical properties and reactivity.

2,3-Dihydro-2,2-dimethyl-7-benzofuranol: This compound is a precursor in the synthesis of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- and exhibits similar reactivity.

The uniqueness of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- (CAS Number: 17781-15-6) is an organic compound belonging to the benzofuran family. Its molecular formula is C10H12O3, with a molecular weight of approximately 180.20 g/mol. The compound features two hydroxyl groups at positions 3 and 7 and two methyl groups at positions 2 and 3 of the benzofuran ring structure. This unique arrangement contributes to its potential biological activities and reactivity in various chemical contexts.

The biological activity of 3,7-benzofurandiol is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an esterase , which can inactivate neurotransmitters such as acetylcholine by hydrolyzing ester bonds. This suggests potential implications for neuropharmacology and the development of therapeutic agents targeting cholinergic systems.

Antimicrobial Properties

Studies have shown that derivatives of 3,7-benzofurandiol exhibit antimicrobial properties. For instance, it has been reported to inhibit the growth of certain fungi by interacting with their enzymatic pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts essential metabolic processes within fungal cells .

Toxicological Considerations

As a metabolite of carbofuran—a widely used insecticide—3,7-benzofurandiol's toxicity profile is of significant concern. Research indicates that exposure to this compound may lead to adverse effects on human health and the environment. Toxicological assessments are crucial for understanding its safety and regulatory status as a potential contaminant in agricultural settings .

Case Study: Antifungal Activity

In a study published in the European Journal of Pharmaceutical Sciences, researchers evaluated the antifungal activity of various benzofuran derivatives, including 3,7-benzofurandiol. The findings demonstrated significant inhibition of fungal growth at specific concentrations, suggesting its potential use as an antifungal agent in clinical applications .

Case Study: Metabolism and Toxicity

A research article highlighted the metabolic pathways of carbofuran in which 3,7-benzofurandiol was identified as a significant metabolite. The study assessed the toxicological impacts on non-target organisms, emphasizing the need for comprehensive risk assessments when considering agricultural use .

Comparison of Biological Activities

Summary of Research Findings

Propiedades

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFFSKAZCVPTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=C(O1)C(=CC=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041324 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-15-6 | |

| Record name | 3,7-Dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIHYDROXY-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VFQ3TS88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.